BWBSHTGVBZFIAV-UHFFFAOYSA-M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound known for its application in pharmaceutical research and development. It is a derivative of imidazole and biphenyl, featuring a tetrazole ring, which is significant in medicinal chemistry due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde involves multiple steps, starting from the appropriate biphenyl and imidazole derivatives. The key steps include:
Formation of the Biphenyl Intermediate: This involves the coupling of a biphenyl derivative with a tetrazole ring under specific conditions.
Chlorination and Butylation: The intermediate is then subjected to chlorination and butylation to introduce the butyl and chloro groups.
Formylation: The final step involves the formylation of the imidazole ring to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an angiotensin II receptor antagonist, which is useful in treating hypertension.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through its interaction with angiotensin II receptors. By binding to these receptors, it inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor (AT1R), and the pathways involved are related to the renin-angiotensin-aldosterone system (RAAS).
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Shares structural similarities and is used for similar therapeutic purposes.
Irbesartan: Another compound in the same class with comparable effects.
Uniqueness
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is unique due to its specific structural features, such as the presence of the tetrazole ring and the imidazole carboxaldehyde group, which contribute to its distinct pharmacological profile and potential therapeutic benefits.
Properties
CAS No. |
140868-18-4 |
---|---|
Molecular Formula |
C22H22ClKN6O |
Molecular Weight |
461 g/mol |
IUPAC Name |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChI Key |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Canonical SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Synonyms |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.